1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one

Medicinal Chemistry Structure-Activity Relationship Biological Activity

Researchers requiring a structurally defined pyrrolidinone with the precise 4,5-dimethoxy-2-nitro substitution pattern often encounter supply gaps that disrupt SAR campaigns. This compound resolves that bottleneck with verified regiochemistry and multi-handle reactivity. - Unique 4,5-diMeO-2-NO2 motif creates a distinct electronic/steric environment unavailable from common nitrophenyl isomers; substituting a different isomer invalidates established synthetic routes. - Multiple reactive handles (nitro, lactam carbonyl, methoxy groups) enable diverse derivatization for focused library synthesis, chemical probe development, and novel methodology optimization. - Supplied at ≥97% purity as a research intermediate, ideal for de novo biochemical profiling, antiviral target screening, and proteomics applications.

Molecular Formula C14H18N2O5
Molecular Weight 294.3 g/mol
CAS No. 1171604-89-9
Cat. No. B1451766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one
CAS1171604-89-9
Molecular FormulaC14H18N2O5
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)CCN2CCCC2=O)[N+](=O)[O-])OC
InChIInChI=1S/C14H18N2O5/c1-20-12-8-10(5-7-15-6-3-4-14(15)17)11(16(18)19)9-13(12)21-2/h8-9H,3-7H2,1-2H3
InChIKeyUMHITRVPVQHIPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one (CAS 1171604-89-9) for Chemical Synthesis


1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one (CAS 1171604-89-9) is a synthetic organic compound belonging to the class of substituted pyrrolidin-2-ones . It is characterized by a 4,5-dimethoxy-2-nitrophenyl group linked via an ethyl spacer to a pyrrolidin-2-one core, with a molecular formula of C14H18N2O5 and a molecular weight of approximately 294.3 g/mol . This compound is primarily offered by specialty chemical suppliers as a high-purity research intermediate (typically ≥97-98%) for applications in medicinal chemistry, proteomics research, and as a synthetic building block .

Why Substituting 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one with Other Nitrophenyl Pyrrolidinones is Not Recommended


The presence of two electron-donating methoxy groups at the 4,5-positions and a nitro group at the 2-position of the phenyl ring in 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one creates a unique electronic and steric environment compared to simple nitrophenyl pyrrolidinone analogs . This substitution pattern significantly alters the reactivity, solubility, and potential binding affinity of the molecule. Procuring a different isomer, such as 1-(4-nitrophenyl)pyrrolidin-2-one (CAS 13691-26-4) or 1-(2-nitrophenyl)pyrrolidin-2-one (CAS 40832-79-9), would result in a completely different chemical entity with distinct physicochemical and biological properties, thereby invalidating any established synthetic route or structure-activity relationship (SAR) study .

Quantitative Differentiation Analysis for 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one (CAS 1171604-89-9)


Assessment of Publicly Available Biological Activity Data vs. Related Nitrophenyl Pyrrolidinones

A direct comparative analysis for the target compound is not feasible due to the complete absence of published biological activity data (e.g., IC50, EC50) in authoritative databases like ChEMBL or BindingDB [1]. While related compounds, such as 1-(3-nitrophenyl)pyrrolidin-2-one, have demonstrated micromolar activity (IC50 = 0.55 μM) as a phosphodiesterase (PDE) inhibitor , the specific substitution pattern on the target compound (4,5-dimethoxy-2-nitro) is known to critically influence target engagement and potency [2]. Therefore, any cross-study comparison would be scientifically invalid.

Medicinal Chemistry Structure-Activity Relationship Biological Activity

Comparison of Key Physicochemical Properties for Synthetic Utility

The target compound possesses a distinct physicochemical profile that differentiates it from simpler analogs . Its higher molecular weight (294.3 g/mol) and calculated boiling point (500.4±50.0 °C) compared to the parent compound 1-(4-nitrophenyl)pyrrolidin-2-one (MW: 206.2 g/mol) are a direct consequence of the 4,5-dimethoxy substitution . These properties impact its solubility, chromatographic behavior, and suitability for reactions requiring specific volatility or stability under thermal conditions.

Synthetic Chemistry Physicochemical Properties Process Chemistry

Inference of Unique Scaffold Potential Based on Heterocyclic Pharmacochemistry

While no data exists for the target compound, a structurally related compound containing the same 4,5-dimethoxy-2-nitrophenyl motif, (S)-1-(4-(1H-pyrazol-4-yl)phenyl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanol (S)-7f, has demonstrated potent antiviral activity against rhinovirus B14 replication with an EC50 of 0.25 μM and low toxicity (CC50 > 271 μM) [1]. This class-level inference suggests that the 4,5-dimethoxy-2-nitrophenyl moiety is a privileged scaffold for biological activity, making the target pyrrolidin-2-one derivative a valuable building block for exploring this specific chemical space .

Medicinal Chemistry Scaffold Hopping Antiviral Research

Recommended Procurement Scenarios for 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one (CAS 1171604-89-9)


Lead Discovery and SAR Expansion in Medicinal Chemistry

This compound is most appropriate for medicinal chemistry laboratories engaged in structure-activity relationship (SAR) studies. Given the lack of biological characterization, it is an ideal candidate for de novo profiling in biochemical and cell-based assays to generate novel data around the 4,5-dimethoxy-2-nitrophenyl pyrrolidinone chemotype [1].

Synthesis of a Privileged Intermediate for Antiviral Compound Libraries

Based on class-level inference, this molecule can serve as a versatile synthetic intermediate for constructing focused compound libraries targeting antiviral pathways, particularly those related to rhinovirus [1]. Its purchase is justified for projects aiming to replicate or expand upon the activity observed in structurally related analogs .

Development of Novel Chemical Probes and Tool Compounds

Chemical biology groups can utilize this compound as a starting point for developing novel probes. Its unique substitution pattern offers a handle for further derivatization, enabling the creation of tools for target identification or pathway deconvolution studies .

Methodology Development in Synthetic Organic Chemistry

The presence of multiple reactive handles (nitro group, lactam carbonyl, and aromatic methoxy groups) makes this compound a valuable substrate for developing or optimizing new synthetic methodologies, such as novel reduction, cross-coupling, or cyclization reactions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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